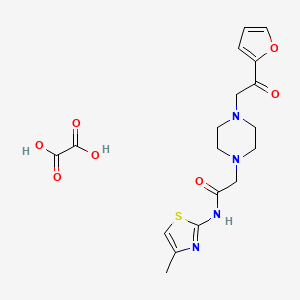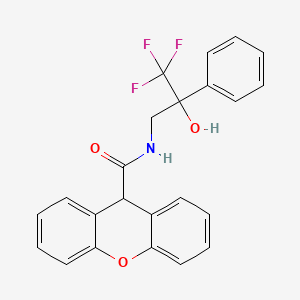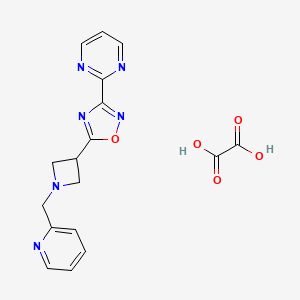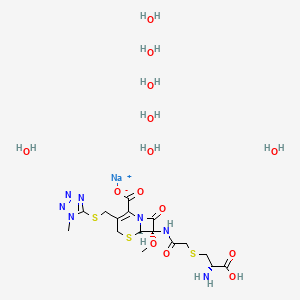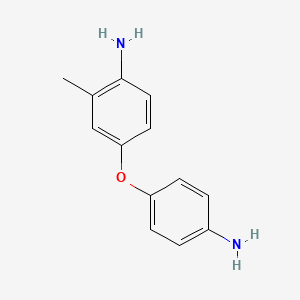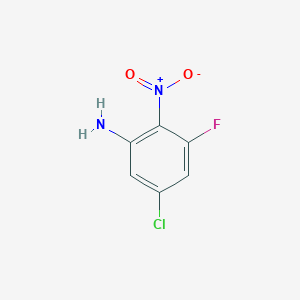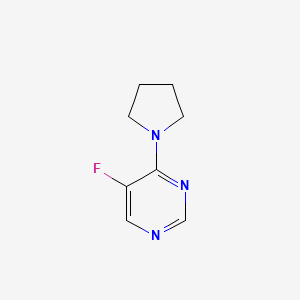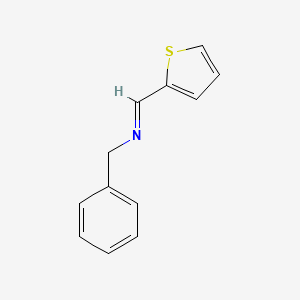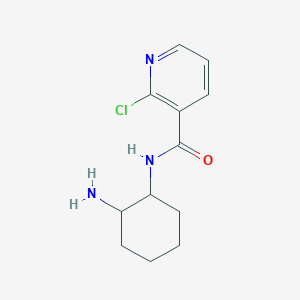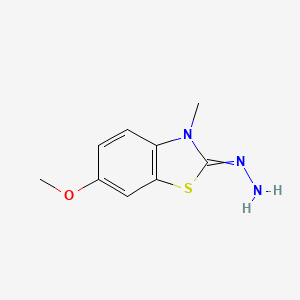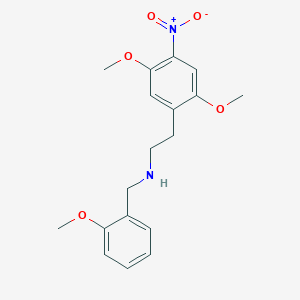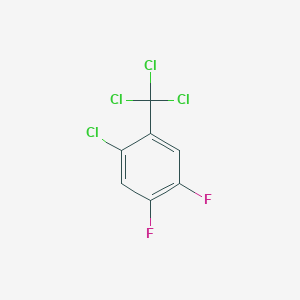
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2Cl4F2. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a trichloromethyl group. It is used in various chemical processes and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4,5-difluoro-2-(trichloromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction where benzene is treated with chlorine and fluorine sources in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
化学反应分析
Types of Reactions
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form more complex aromatic compounds or reduced to simpler derivatives.
Addition Reactions: Under certain conditions, the compound can undergo addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized aromatic compounds.
科学研究应用
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-chloro-4,5-difluoro-2-(trichloromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
相似化合物的比较
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
Uniqueness
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, along with the presence of a trichloromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
136364-59-5 |
|---|---|
分子式 |
C7H2Cl4F2 |
分子量 |
265.9 g/mol |
IUPAC 名称 |
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C7H2Cl4F2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H |
InChI 键 |
HHFUBJHILNJHHI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(Cl)(Cl)Cl |
规范 SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]-](/img/structure/B1651854.png)
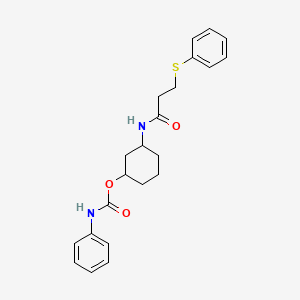
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate](/img/structure/B1651859.png)
